molecular formula C15H23NaO4S B13806133 Sodium 9-(hydroxyphenyl)nonanesulphonate CAS No. 84176-61-4

Sodium 9-(hydroxyphenyl)nonanesulphonate

Cat. No.: B13806133
CAS No.: 84176-61-4
M. Wt: 322.4 g/mol
InChI Key: AZPBWQKIWDFCAN-UHFFFAOYSA-M
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Description

Sodium 9-(hydroxyphenyl)nonanesulphonate is a sodium salt characterized by a nonane (nine-carbon) aliphatic chain substituted with a hydroxyphenyl group and a sulphonate (-SO₃⁻) moiety.

Properties

CAS No.

84176-61-4

Molecular Formula

C15H23NaO4S

Molecular Weight

322.4 g/mol

IUPAC Name

sodium;9-(2-hydroxyphenyl)nonane-1-sulfonate

InChI

InChI=1S/C15H24O4S.Na/c16-15-12-8-7-11-14(15)10-6-4-2-1-3-5-9-13-20(17,18)19;/h7-8,11-12,16H,1-6,9-10,13H2,(H,17,18,19);/q;+1/p-1

InChI Key

AZPBWQKIWDFCAN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)CCCCCCCCCS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of Sodium 9-(hydroxyphenyl)nonanesulphonate involves several steps, typically starting with the sulfonation of 9-(hydroxyphenyl)nonane. The reaction conditions often include the use of sulfuric acid or other sulfonating agents under controlled temperatures to ensure the formation of the sulfonate group. Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield .

Chemical Reactions Analysis

Sodium 9-(hydroxyphenyl)nonanesulphonate undergoes various chemical reactions, including:

Scientific Research Applications

Sodium 9-(hydroxyphenyl)nonanesulphonate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 9-(hydroxyphenyl)nonanesulphonate involves its interaction with molecular targets such as proteins and enzymes. The sulfonate group can form ionic bonds with positively charged amino acid residues, stabilizing the protein structure. Additionally, its surfactant properties allow it to reduce surface tension, facilitating the solubilization of hydrophobic compounds .

Comparison with Similar Compounds

Aliphatic Sulphonates

  • Sodium 1-Heptanesulfonate (): This compound features a shorter seven-carbon chain with a terminal sulphonate group. Its simpler structure results in higher water solubility compared to longer-chain analogues. It is used in chromatography and analytical chemistry due to its ion-pairing properties. The shorter chain reduces hydrophobicity, limiting micelle formation compared to Sodium 9-(hydroxyphenyl)nonanesulphonate .

Aromatic Sulphonates

  • Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (): This naphthalene-based compound contains two sulphonate groups and a hydroxyl substituent. Its conjugated aromatic system enhances UV absorption and stability, making it suitable for dyes or fluorescence studies. Unlike this compound, its rigid planar structure limits flexibility but improves interactions with polar stationary phases in chromatography .
  • Sodium 9,10-Dihydro-8-nitro-9,10-dioxoanthracenesulphonate (): An anthracene derivative with nitro and sulphonate groups, this compound exhibits strong electron-withdrawing effects, altering reactivity and solubility. Its fused aromatic rings may confer photochemical activity, contrasting with the aliphatic chain of this compound, which prioritizes amphiphilicity .

Hydroxyphenyl-Containing Compounds

  • 9-(4’-Hydroxyphenyl)-2-methoxyphenalen-1-one (): A phenalenone derivative with a hydroxyphenyl group, this compound demonstrated potent α-glucosidase inhibition (IC₅₀ = 3.86 mg/L), outperforming acarbose (IC₅₀ = 999.31 mg/L). Its mixed-competitive inhibition mechanism and planar structure enable strong enzyme interactions. This compound’s sulphonate group could enhance solubility but may reduce membrane permeability compared to this non-polar aromatic inhibitor .
  • 3-(2'-Hydroxyphenyl)-5-(6''-methoxy-naphthalen)-2-isoxazolines (): Synthesized via cycloaddition, this isoxazoline derivative combines hydroxyphenyl and methoxynaphthyl groups.

Physicochemical and Functional Comparisons

Structural and Functional Group Impact

Compound Key Features Solubility & Polarity Potential Applications
This compound Long aliphatic chain, hydroxyphenyl, sulphonate Amphiphilic, moderate solubility Surfactants, drug delivery
Sodium 1-Heptanesulfonate Short aliphatic chain, terminal sulphonate High water solubility Ion-pairing chromatography
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate Naphthalene ring, dual sulphonates, hydroxyl High polarity, UV-active Dyes, fluorescent probes
9-(4’-Hydroxyphenyl)-2-methoxyphenalen-1-one Phenalenone core, hydroxyphenyl, methoxy Low water solubility α-Glucosidase inhibition

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